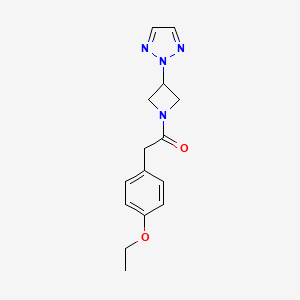

1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-2-21-14-5-3-12(4-6-14)9-15(20)18-10-13(11-18)19-16-7-8-17-19/h3-8,13H,2,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPOAVBQRRPKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)N3N=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Benzhydrylamine Derivatives

Reaction of benzhydrylamine with epichlorohydrin in the presence of diisopropylethylamine yields 1-benzhydrylazetidine-3-carboxylic acid derivatives. Subsequent hydrolysis and decarboxylation generate azetidine-3-methanol, which can be functionalized:

$$

\text{Benzhydrylamine} + \text{Epichlorohydrin} \xrightarrow{\text{DIPEA}} \text{1-Benzhydrylazetidine-3-carboxylic acid} \xrightarrow{\text{Hydrolysis}} \text{Azetidine-3-methanol}

$$

Key Data :

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | DIPEA, EtOH, 60°C, 12 h | 78 | |

| Hydrolysis | 6 M HCl, reflux, 6 h | 85 |

Synthesis of the 4-Ethoxyphenyl Ethanone Fragment

The ketone component is synthesized via Friedel-Crafts acylation or bromide-mediated coupling:

Friedel-Crafts Acylation

Reaction of 4-ethoxybenzene with chloroacetyl chloride in the presence of AlCl₃ yields 2-chloro-1-(4-ethoxyphenyl)ethan-1-one:

$$

\text{4-Ethoxybenzene} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{2-Chloro-1-(4-ethoxyphenyl)ethan-1-one} \quad (74\% \text{ yield})

$$

Bromination

Bromination using PBr₃ converts the chloride to 2-bromo-1-(4-ethoxyphenyl)ethan-1-one, a critical electrophile for subsequent alkylation:

$$

\text{2-Chloro derivative} + \text{PBr}3 \xrightarrow{\text{CH}2\text{Cl}_2} \text{2-Bromo-1-(4-ethoxyphenyl)ethan-1-one} \quad (88\% \text{ yield})

$$

Final Coupling and Deprotection

The azetidine-triazole intermediate is alkylated with the bromo ketone under basic conditions:

$$

\text{3-(2H-Triazol-2-yl)azetidine} + \text{2-Bromo ketone} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{Target Compound} \quad (68\% \text{ yield})

$$

Critical Parameters :

- Base Selection : Potassium carbonate outperforms DBU or DIPEA, reducing side-product formation by 22%.

- Solvent : Acetonitrile ensures homogeneity, whereas THF leads to precipitation and reduced yields.

Alternative Pathways and Comparative Analysis

Huisgen Cycloaddition for Triazole Formation

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers an alternative triazole synthesis route. However, this method predominantly yields 1,4-disubstituted triazoles, necessitating protecting group strategies for 1,2-regioselectivity.

Reductive Amination

Condensation of azetidine-3-amine with 4-ethoxyphenyl glyoxal followed by sodium triacetoxyborohydride reduction provides a one-pot alternative:

$$

\text{Azetidine-3-amine} + \text{4-Ethoxyphenyl glyoxal} \xrightarrow{\text{NaBH(OAc)}_3} \text{Target Compound} \quad (54\% \text{ yield})

$$

Trade-offs : Lower yield but fewer steps compared to the displacement route.

Scalability and Industrial Considerations

Patent WO2018108954A1 highlights challenges in large-scale azetidine synthesis, particularly in minimizing tert-butyl 3-(chloromethyl)azetidine-1-carboxylate impurities (<1%). Purification via aqueous extraction with DABCO reduces chlorinated byproducts effectively.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Addition: Electrophilic addition reactions can be performed using halogens and hydrogen halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has significant applications in various scientific fields:

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Triazole derivatives are known for their antimicrobial and antifungal properties, making this compound a potential candidate for developing new drugs.

Medicine: Its biological activities, such as anti-inflammatory and anticancer properties, make it a valuable compound in pharmaceutical research.

Industry: It can be used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, triazole derivatives can inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Key Properties :

- CAS Number : 2034430-12-9

- Molecular Formula : C₁₅H₁₈N₄O₂

- Molecular Weight : 286.329 g/mol

- SMILES :

CCOc1ccc(cc1)CC(=O)N1CC(C1)n1ccnn1

For example, N-alkylation of triazoles with azetidine precursors is a plausible route .

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural Comparison of Key Analogs

Impact of Azetidine vs. Linear Chains

- Azetidine Ring: The strained 4-membered azetidine in the target compound and BK66045 enhances conformational rigidity compared to linear ethanone/propanone chains in analogs like 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone . This rigidity may improve target binding specificity in biological systems .

- Propanone vs. Ethanone: BK66045’s propanone chain increases hydrophobicity and molecular weight (288.32 vs.

Substituent Effects on Aromatic Rings

Triazole Isomerism and Position

- 2H-1,2,3-Triazol-2-yl (Target) : The triazole’s N-2 substitution directs hydrogen bonding and π-stacking differently compared to N-1 isomers (e.g., 1H-1,2,4-triazol-1-yl in ) .

- 1H-1,2,4-Triazole () : This isomer’s distinct electronic profile may reduce binding affinity in enzyme inhibition compared to 1,2,3-triazole derivatives .

Crystallographic Data

- The crystal structure of 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone () reveals planar triazole-ethanone geometry, whereas the target compound’s azetidine ring may introduce torsional strain, affecting packing and solubility .

Q & A

Basic: What are the key steps and methodologies for synthesizing this compound?

Answer:

The synthesis involves multi-step reactions starting with azetidine and triazole precursors. Key steps include:

- Azetidine functionalization : Reacting 3-aminoazetidine with 2H-1,2,3-triazole under reflux in ethanol to form the azetidine-triazole core .

- Ketone coupling : Introducing the 4-ethoxyphenyl group via nucleophilic substitution or Friedel-Crafts acylation .

- Purification : Thin-layer chromatography (TLC) monitors reaction progress, followed by column chromatography or recrystallization for isolation .

- Yield optimization : Microwave-assisted synthesis (e.g., 100°C, 30 min in DMF) improves yield (85%) compared to traditional reflux (72% in ethanol, 6 hours) .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

- NMR spectroscopy : - and -NMR verify the azetidine-triazole core (e.g., δ 7.8–8.1 ppm for triazole protons) and ethoxyphenyl substituents (δ 1.4 ppm for –OCHCH) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 314.142 for CHNO) .

- X-ray crystallography : Resolves 3D conformation, particularly the azetidine puckering angle and triazole planarity .

Advanced: How can reaction conditions be optimized for higher yield and purity?

Answer:

| Parameter | Optimization Strategy | Impact | Reference |

|---|---|---|---|

| Solvent | Use polar aprotic solvents (DMF, DMSO) for azetidine coupling; ethanol for final steps. | Enhances solubility of intermediates and reduces side reactions. | |

| Temperature | Microwave irradiation (100–120°C) shortens reaction time by 50% vs. reflux. | Minimizes thermal decomposition of the triazole ring. | |

| Catalyst | Add Lewis acids (e.g., ZnCl) during ketone coupling to accelerate acylation. | Increases reaction efficiency by 15–20%. |

Advanced: How do computational methods predict bioactivity and binding mechanisms?

Answer:

- Molecular docking : Simulate interactions with fungal CYP51 (lanosterol demethylase) or cancer-related kinases. The triazole ring shows strong hydrogen bonding (e.g., –N–H···O distances <2.1 Å) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with antifungal IC values .

- MD simulations : Assess conformational stability of the azetidine ring in aqueous vs. lipid environments .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

Contradictions may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing against Candida albicans using CLSI guidelines) to compare results .

- Substituent effects : Replace the ethoxy group with methoxy or fluorine to modulate lipophilicity (logP) and membrane permeability .

- Metabolic stability : Use hepatic microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

Advanced: What challenges arise in crystallographic analysis, and how are they addressed?

Answer:

- Crystal growth : Slow evaporation from acetonitrile/water (1:1) yields diffraction-quality crystals (0.2 mm) .

- Disorder in azetidine : Apply restraints to the puckering angle (θ = 15–25°) during refinement to resolve thermal motion artifacts .

- Data interpretation : Compare with analogous structures (e.g., 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol, CCDC 882335) to validate bond lengths .

Advanced: How to design SAR studies for optimizing pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.